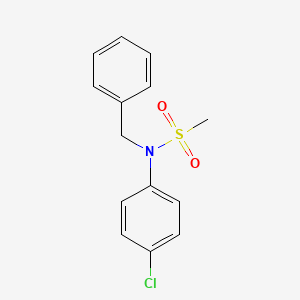![molecular formula C19H19F3N2O2 B4392516 2-(4-morpholinyl)-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4392516.png)
2-(4-morpholinyl)-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
2-(4-morpholinyl)-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease.
Mecanismo De Acción
MPTP is metabolized by monoamine oxidase B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is taken up by dopaminergic neurons via the dopamine transporter. MPP+ accumulates in the mitochondria of dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This results in oxidative stress and cell death.
Biochemical and physiological effects:
MPTP selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. MPTP also induces oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, making it a useful tool for studying the mechanism of Parkinson's disease. However, MPTP is also highly toxic and can cause severe neurological damage if mishandled. Therefore, it should only be used by trained professionals in a properly equipped laboratory.
Direcciones Futuras
There are several future directions for MPTP research. One area of interest is the development of new treatments for Parkinson's disease based on the mechanism of MPTP-induced neurodegeneration. Another area of interest is the use of MPTP as a tool for studying the role of oxidative stress and inflammation in neurodegenerative diseases. Additionally, MPTP may be useful for studying the mechanism of other neurodegenerative diseases that involve dopaminergic neurons, such as Huntington's disease.
Aplicaciones Científicas De Investigación
MPTP has been widely used in scientific research to study the mechanism of Parkinson's disease. MPTP selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. MPTP has been used to study the pathogenesis of Parkinson's disease, as well as to develop new treatments for the disease.
Propiedades
IUPAC Name |
2-morpholin-4-yl-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)15-7-4-8-16(13-15)23-18(25)17(14-5-2-1-3-6-14)24-9-11-26-12-10-24/h1-8,13,17H,9-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTOFCASOPSGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4392439.png)



![N-1-adamantyl-2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4392462.png)
![2-(3-bromobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B4392471.png)
![N-isopropyl-4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4392473.png)

![methyl 3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4392479.png)

![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4392487.png)

![N-[(4-methoxy-3-methylphenyl)sulfonyl]alanine](/img/structure/B4392520.png)

